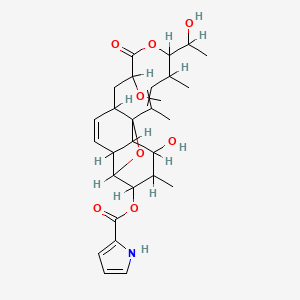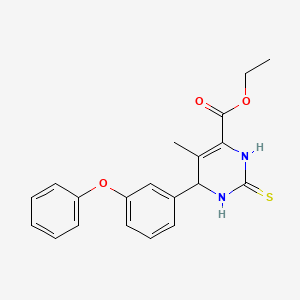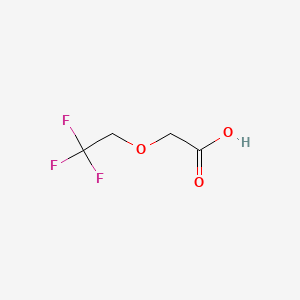
5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one: is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the ethynyl group at the 5-position of the pyrimidine ring and the tetrahydrofuran ring makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-iodo-2’-deoxyuridine.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction where 5-iodo-2’-deoxyuridine is reacted with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The final step involves deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the ethynyl group, converting it to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.
Reduction: Reduction of the ethynyl group can yield the corresponding ethyl derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study nucleic acid interactions. Its structural similarity to natural nucleosides allows it to be incorporated into DNA or RNA, where it can be used to investigate the mechanisms of replication and transcription.
Medicine
In medicine, this compound has potential applications as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of nucleoside analogs for various applications, including pharmaceuticals and biotechnology.
作用機序
The mechanism of action of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell replication. This makes it particularly useful in the treatment of viral infections and cancer, where rapid cell division is a hallmark.
類似化合物との比較
Similar Compounds
5-Iodo-2’-deoxyuridine: A nucleoside analog used in the treatment of viral infections.
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with anticancer properties.
2’-Deoxy-5-ethynyluridine: A structurally similar compound with potential antiviral applications.
Uniqueness
The uniqueness of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one lies in its ethynyl group, which provides additional sites for chemical modification and enhances its biological activity. This makes it a valuable compound for research and therapeutic applications.
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
5-ethynyl-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-7-4-12-11(16)13(5-7)10-3-8(15)9(6-14)17-10/h1,4-5,8-10,14-15H,3,6H2/t8-,9+,10-/m0/s1 |
InChIキー |
VXALRNVDFHPLAC-AEJSXWLSSA-N |
異性体SMILES |
C#CC1=CN(C(=O)N=C1)[C@@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
C#CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
同義語 |
5'-Et-dThd 5'-ethynylthymidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B1225740.png)
![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)


![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)
![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)


![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)

![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)



